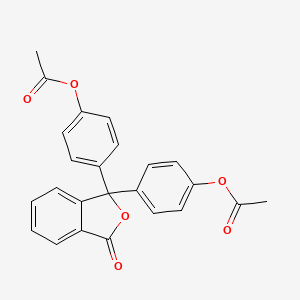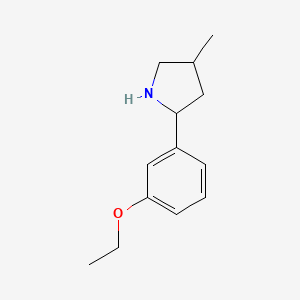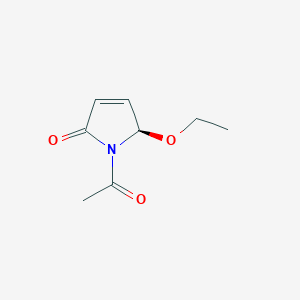
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate: is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by its pyrrolidine ring structure, which is substituted with a fluorine atom and an ethyl ester group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 2-oxo-4-fluorobutanoate and a suitable chiral auxiliary.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or nucleophilic substitution.
Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral chromatography or crystallization techniques to obtain the desired (2S,4S) isomer.
Final Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Automated Processes: Employing automated synthesis and purification systems to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
Synthesis of Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Utilized in research to study enzyme inhibition and interaction with biological targets.
Metabolic Pathway Analysis: Helps in understanding metabolic pathways involving fluorinated compounds.
Medicine
Drug Development: Plays a role in the development of new therapeutic agents, particularly those targeting neurological disorders.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agricultural Chemicals: Serves as a precursor for the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S,4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The compound may inhibit or activate biological pathways, depending on its structure and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,4R)-Ethyl 4-fluoropyrrolidine-2-carboxylate: A diastereomer with different stereochemistry.
Methyl 4-fluoropyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
4-Fluoropyrrolidine-2-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Chirality: The (2S,4S) configuration provides unique stereochemical properties that can influence biological activity and selectivity.
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to non-fluorinated analogs.
Propriétés
Formule moléculaire |
C7H12FNO2 |
|---|---|
Poids moléculaire |
161.17 g/mol |
Nom IUPAC |
ethyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
YRDIYVDGPRPFPX-WDSKDSINSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H](CN1)F |
SMILES canonique |
CCOC(=O)C1CC(CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
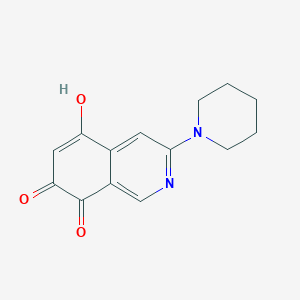

![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)
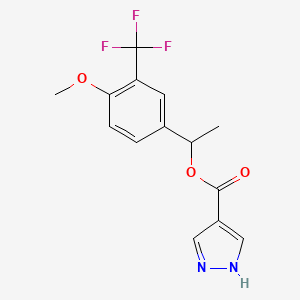
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12890284.png)
![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
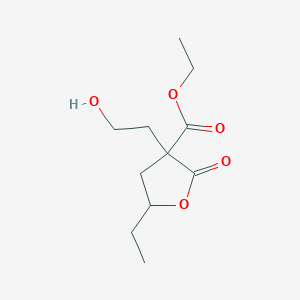
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
